4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2287287-55-0) is a bicyclic organic compound with the molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol . It belongs to the class of conformationally constrained amino acids, featuring a rigid 2-oxabicyclo[2.1.1]hexane scaffold. The tert-butoxycarbonyl (Boc) group at the 4-position serves as a protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry. The purity of commercially available batches is typically ≥98% (NLT 98%) as per analytical methods such as NMR, HPLC, and LC-MS .
The bicyclo[2.1.1]hexane core imposes significant steric constraints, which can enhance metabolic stability and binding specificity in peptidomimetics. This structural rigidity is analogous to natural proline derivatives but with distinct conformational properties due to the oxygen bridge (2-oxa) and fused ring system .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-9(2,3)17-8(15)12-10-4-11(5-10,7(13)14)16-6-10/h4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLSTQQTVKLCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-55-0 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group and complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its stable Boc-protected amine group allows for selective reactions, making it valuable in multi-step syntheses.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc group can be selectively removed under mild conditions, allowing for the study of amine functionalities in biological systems.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its unique structure can be incorporated into drug molecules to enhance their stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism by which 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves the selective protection and deprotection of amine groups. The Boc group protects the amine during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further chemical or biological interactions.
Molecular Targets and Pathways
The molecular targets of this compound include enzymes and proteins that interact with amine groups. The pathways involved often relate to the synthesis and modification of biomolecules, where the Boc group serves as a temporary protecting group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid with structurally related bicyclo[2.1.1]hexane derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects: Boc Group: The tert-butoxycarbonyl group in the target compound provides temporary amine protection, which is cleaved under acidic conditions. This contrasts with the benzyloxycarbonyl (Cbz) group in CAS 2589533-96-8, which requires hydrogenolysis .
Positional Isomerism :
- The phenyl group at C4 (CID 155943264) vs. C3 (CAS 2731009-06-4) alters the spatial orientation of the aromatic ring, affecting interactions with biological targets .
Salt Forms and Solubility :
- The ethyl ester hydrochloride (CAS 104234-94-8) offers improved aqueous solubility compared to the free carboxylic acid derivatives, facilitating use in solid-phase peptide synthesis .
Purity and Availability :
- Commercial availability varies significantly. The target compound (CAS 2287287-55-0) is widely supplied at ≥98% purity, while fluoromethyl and methyl analogs may have lower purity (≥95%) .
Notes
- Limited data exist on the biological activity or pharmacokinetics of these compounds; most studies focus on synthetic utility.
- Suppliers like Santa Cruz Biotechnology and Moldb provide analytical documentation (NMR, HPLC) for quality assurance .
Biological Activity
4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2287287-55-0) is a synthetic compound that belongs to the class of bicyclic compounds, specifically the oxabicyclo series. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a bioisostere for various pharmacologically active compounds. This article reviews the biological activity of this compound, highlighting its synthesis, properties, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 243.26 g/mol. The compound features a bicyclic structure that includes an oxygen atom, which contributes to its unique chemical properties and biological interactions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 2287287-55-0 |
| Purity | 97% |
This compound has been explored for its role as a bioisostere in drug design, particularly for replacing ortho-substituted phenyl rings in bioactive compounds. The incorporation of this bicyclic structure can enhance the physicochemical properties of drugs, such as solubility and bioavailability, while potentially maintaining or improving biological activity.
Case Studies
Recent studies have demonstrated the effectiveness of this compound in various biological contexts:
- Antimicrobial Activity : In a study focusing on the synthesis of new antibacterial agents, derivatives of this compound were evaluated against common bacterial strains. Results indicated significant antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .
- Agrochemical Applications : The compound has also been tested as part of agrochemical formulations, where it exhibited fungicidal properties similar to established fungicides. This dual application in both medicinal and agricultural fields highlights its versatility .
- Drug Development : Research has shown that incorporating this bicyclic structure into existing drug frameworks can lead to improved therapeutic profiles. For instance, modifications on this compound have been tested in analogues of known drugs like lomitapide and fluxapyroxad, resulting in enhanced efficacy and reduced side effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including iodocyclization techniques that yield high purity products suitable for biological testing . Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Q & A
Basic: What are the standard synthetic routes for 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?
Methodological Answer:
The compound is synthesized via iodocyclization reactions using precursors such as 3-hydroxycyclobutanemethanol or ethyl 3-(2-propenyloxy)propenoate. Key steps include:
- Cyclization : Formation of the 2-oxabicyclo[2.1.1]hexane core via intramolecular photocycloaddition (e.g., irradiation of ethyl 3-(2-propenyloxy)propenoate yields ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) .
- Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate coupling reactions. For example, Boc-protected amines are generated using Boc-anhydride under basic conditions .
- Validation : Post-synthetic modifications (e.g., ester hydrolysis) to generate the carboxylic acid moiety .
Basic: How is the structure of this compound characterized in academic research?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : To confirm bicyclic geometry and substituent positioning. For instance, X-ray data reveal bond distances (e.g., C-O bridge length: ~1.56 Å) and angles (e.g., φ1 ≈ 120°) .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for bridgehead protons (δ 2.5–3.5 ppm) and Boc-protected amine (δ 1.4 ppm for tert-butyl group).
- ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm and Boc carbonyl at δ ~155 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 228.25 for C₁₁H₁₆O₅) confirm molecular weight .
Advanced: How does this compound serve as a bioisostere for ortho-/meta-substituted benzene rings?
Methodological Answer:
The 2-oxabicyclo[2.1.1]hexane scaffold mimics benzene geometry while improving solubility and metabolic stability:
-
Geometric parameters (Table 1):
Parameter 2-Oxabicyclo[2.1.1]hexane Ortho-Substituted Benzene Distance (r) 1.56–1.57 Å 1.38–1.44 Å Span (d) 3.6 Å 3.0–3.1 Å Angles (φ1/φ2) ~120° ~120° Data from X-ray analysis show that the scaffold replicates key angles but extends substituent distances, reducing steric strain in drug-target interactions .
-
Biological validation : Incorporated into five drug candidates as saturated benzene mimics, showing comparable binding affinity (e.g., angiotensin II receptor antagonists) .
Advanced: What experimental challenges arise in designing derivatives with improved water solubility?
Methodological Answer:
Challenges include balancing hydrophilicity with structural rigidity:
- Polar group introduction : Adding hydroxyl or amine groups (e.g., 2-oxabicyclo[2.1.1]hexane-4-methanol derivatives) improves solubility but may destabilize the bicyclic core .
- Backbone modification : Replacing the ether oxygen with a sulfone or amine (e.g., 2-azabicyclo[2.1.1]hexane derivatives) alters dipole moments but requires optimization of coupling conditions .
- Solubility testing : Use of shake-flask methods (logP measurement) and HPLC-UV analysis (aqueous stability at pH 7.4) to validate improvements .
Advanced: How can contradictory data on synthetic yields be resolved?
Methodological Answer:
Yield discrepancies often stem from reaction conditions:
- Photocycloaddition efficiency : Visible-light-induced [2π + 2σ] cycloadditions (e.g., using benzoylformate esters) vary with light intensity (10–50 W) and wavelength (λ = 450 nm) .
- Thermolysis side reactions : Heating ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate above 80°C triggers fragmentation (e.g., to ethyl 2-ethenyl-4-oxobutyrate), reducing yields .
- Mitigation strategies :
Basic: What downstream applications are enabled by the carboxylic acid moiety?
Methodological Answer:
The carboxylic acid group facilitates:
- Peptide coupling : Activation with HATU/DIPEA for amide bond formation (e.g., conjugation to amino-terminal drug fragments) .
- Metal coordination : Chelation with transition metals (e.g., Cu²⁺ for catalytic applications) via carboxylate binding .
- Salt formation : Neutralization with amines (e.g., triethylamine) to improve crystallinity for X-ray studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
